1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
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Overview
Description
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a fluorinated cyclopropane derivative This compound is characterized by its unique structural features, including a cyclopropane ring substituted with four methyl groups and a fluorine atom, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves the fluorination of a suitable cyclopropane precursor. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is then converted to the carboxamide derivative through an amidation reaction using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the cyclopropane ring contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- 2,2,3,3-Tetramethylcyclopropane-1-carboxamide
- 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Comparison: 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H14FNO |
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Molecular Weight |
159.20 g/mol |
IUPAC Name |
1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H14FNO/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H2,10,11) |
InChI Key |
YGMATHWCLCKFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C(=O)N)F)(C)C)C |
Origin of Product |
United States |
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